1,4-Benzodioxin-2(3H)-one, 7-methyl-

Description

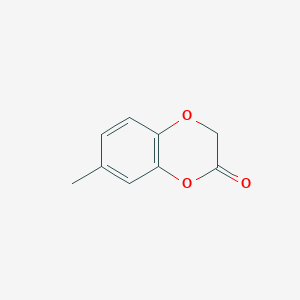

Structure

3D Structure

Properties

CAS No. |

827622-19-5 |

|---|---|

Molecular Formula |

C9H8O3 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

6-methyl-1,4-benzodioxin-3-one |

InChI |

InChI=1S/C9H8O3/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-4H,5H2,1H3 |

InChI Key |

LXEWTOJUBPRFFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Benzodioxin 2 3h One, 7 Methyl and Analogous Structures

Established Synthetic Pathways for the 1,4-Benzodioxin-2(3H)-one Core

The foundational 1,4-benzodioxin-2(3H)-one scaffold is a key intermediate, and its synthesis has been approached through several established routes. These methods typically involve the reaction of catechol with a C2 synthon, followed by intramolecular cyclization to form the lactone ring.

Classical methods for synthesizing the 1,4-benzodioxin-2(3H)-one ring system have been revisited and refined over time. A notable early method reported by Ghosh was frequently cited for the direct synthesis of the lactone. However, subsequent re-examination of this procedure revealed that the reaction between catechol and ethyl bromoacetate (B1195939) under the specified conditions primarily yields the uncyclized intermediate, (2-hydroxyphenoxy)acetic acid, rather than the desired lactone, 1,4-benzodioxin-2(3H)-one sci-hub.se. The formation of the final lactone product requires an additional, distinct ring-closure step sci-hub.se.

Another classical and more direct approach was developed by Sprecker and co-workers. This method provides the lactone in a one-pot procedure by reacting catechol with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) sci-hub.se. This approach avoids the isolation of the intermediate acid and directly facilitates the ring closure.

| Classical Method | Reactants | Primary Product Reported | Re-examined Finding |

| Ghosh Procedure | Catechol, Ethyl bromoacetate, Sodium ethoxide | 1,4-Benzodioxin-2(3H)-one | (2-hydroxyphenoxy)acetic acid sci-hub.se |

| Sprecker Procedure | Catechol, Chloroacetyl chloride, Triethylamine | 1,4-Benzodioxin-2(3H)-one | Directly yields the lactone sci-hub.se |

The critical step in forming the 1,4-benzodioxin-2(3H)-one core is the intramolecular esterification (lactonization) of a (2-hydroxyphenoxy)acetic acid precursor. Several strategies have been employed to effect this ring closure.

One common method is thermal cyclization. The vacuum distillation of either (2-hydroxyphenoxy)acetic acid or its corresponding ethyl ester, ethyl (2-hydroxyphenoxy)acetate, can induce the elimination of water or ethanol, respectively, to yield the lactone sci-hub.se. However, this method has been reported to result in modest yields of 18-20% sci-hub.se.

A more controlled chemical approach involves modifying the Ghosh procedure with an explicit, subsequent step for lactone ring closure sci-hub.se. After the initial formation of the (2-hydroxyphenoxy)acetate intermediate, the ester is hydrolyzed to the carboxylic acid, which is then cyclized under acidic conditions or with a dehydrating agent to form the dioxinone ring. The direct synthesis developed by Sprecker et al. accomplishes the O-acylation and subsequent ring closure in a single step by using the more reactive chloroacetyl chloride with triethylamine, which acts as both a hydrogen chloride scavenger and a catalyst for the lactonization sci-hub.se.

Strategies for Regioselective Introduction of the 7-Methyl Substituent

Achieving the specific 7-methyl substitution pattern on the 1,4-benzodioxin-2(3H)-one ring requires careful consideration of regioselectivity. The strategies can be divided into post-modification of the pre-formed heterocyclic system or, more commonly, building the ring system from an already substituted precursor.

The direct methylation of the unsubstituted 1,4-benzodioxin-2(3H)-one ring via electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, is a theoretical possibility. However, this approach presents significant challenges regarding regioselectivity. The benzodioxinone ring system contains two potentially reactive positions for electrophilic attack (C-6 and C-7), and directing the incoming methyl group exclusively to the C-7 position is difficult.

Studies on the direct bromination of 1,4-benzodioxin-2(3H)-one using N-bromosuccinimide (NBS) illustrate this challenge. Under electrophilic conditions, bromination gives predominantly 7-bromo-1,4-benzodioxin-2(3H)-one, but the 6-bromo isomer is also formed sci-hub.se. This suggests that direct methylation would likely yield a mixture of 6-methyl- and 7-methyl-1,4-benzodioxin-2(3H)-one, which would necessitate a difficult chromatographic separation. Due to this lack of precise control, direct methylation is generally not the preferred synthetic route.

A more regioselective and widely used strategy is to construct the dioxinone ring using a pre-functionalized aromatic precursor. To synthesize 1,4-Benzodioxin-2(3H)-one, 7-methyl-, the logical starting material is 4-methylcatechol (B155104) google.com.

The reaction of an unsymmetrically substituted catechol, such as 4-methylcatechol, with reagents like ethyl bromoacetate or chloroacetyl chloride can lead to two possible regioisomeric products: the 6-methyl and the 7-methyl derivatives. The reaction proceeds through the formation of a phenoxide ion, and alkylation can occur on either of the two non-equivalent hydroxyl groups. Research on analogous systems using 4-substituted catechols (e.g., 4-nitrocatechol, 4-tert-butylcatechol) has shown that these reactions typically produce a mixture of the 6- and 7-substituted isomers sci-hub.se. The separation of these isomers is often required to isolate the desired 7-methyl product.

| Starting Precursor | C2 Reagent | Potential Products | Reference |

| 4-Methylcatechol | Chloroacetyl chloride | 6-Methyl- and 7-Methyl-1,4-benzodioxin-2(3H)-one | Inferred from sci-hub.se |

| 4-Nitrocatechol | Ethyl bromoacetate | 6-Nitro- and 7-Nitro-1,4-benzodioxin-2(3H)-one | sci-hub.se |

| 4-tert-Butylcatechol | Ethyl bromoacetate | 6-tert-Butyl- and 7-tert-Butyl-1,4-benzodioxin-2(3H)-one | sci-hub.se |

A modern and highly regioselective approach involves the derivatization of a pre-formed, site-specifically halogenated benzodioxinone. This multi-step strategy begins with the synthesis of 7-bromo-1,4-benzodioxin-2(3H)-one. As mentioned, the direct bromination of the parent lactone under electrophilic conditions yields the 7-bromo isomer as the major product, which can be isolated sci-hub.se.

This 7-bromo derivative serves as a versatile intermediate for introducing the methyl group via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method, reacting the aryl bromide with a methylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. This reaction forms a carbon-carbon bond specifically at the position of the bromine atom, offering excellent regiochemical control and leading unambiguously to the 7-methyl product. Other cross-coupling reactions, such as Stille or Kumada couplings, could also be employed.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | 7-Bromo-1,4-benzodioxin-2(3H)-one, Methylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1,4-Benzodioxin-2(3H)-one, 7-methyl- |

| Stille | 7-Bromo-1,4-benzodioxin-2(3H)-one, Trimethyl(methyl)stannane | Pd(PPh₃)₄ | 1,4-Benzodioxin-2(3H)-one, 7-methyl- |

| Kumada | 7-Bromo-1,4-benzodioxin-2(3H)-one, Methylmagnesium bromide | Pd or Ni catalyst (e.g., PdCl₂(dppf)) | 1,4-Benzodioxin-2(3H)-one, 7-methyl- |

Advanced Synthetic Techniques and Stereocontrol in Benzodioxin/Benzodioxane Synthesis

Advanced synthetic methodologies for benzodioxin and benzodioxane scaffolds aim to improve efficiency, yield, and control over stereochemistry. These techniques include enantioselective approaches, the use of microwave and sonication enhancement, and the development of multi-component reactions.

The absolute configuration of the C2 stereocenter in benzodioxane derivatives has a significant impact on their biological activity, necessitating the development of enantioselective synthetic methods. nih.gov Various strategies have been successfully employed to construct chiral 2,3-dihydro-1,4-benzodioxane frameworks.

One prominent method involves palladium-catalyzed asymmetric intramolecular O-arylation coupling reactions. nih.gov For instance, the use of sterically bulky and conformationally well-defined chiral monophosphorus ligands has enabled the high-yielding formation of a series of 1,4-benzodioxanes with excellent enantioselectivity. mdpi.com Another approach is the iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxane (B1196944) compounds, which has also proven effective in producing chiral 1,4-benzodioxane derivatives. nih.gov

Biocatalysis offers a powerful tool for the enantioselective synthesis of these motifs. nih.gov Engineered enzymes, such as mutants of Candida antarctica lipase (B570770) B (CALB), have been shown to efficiently catalyze the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester. nih.govresearchgate.net This enzymatic hydrolysis can yield optically pure 1,4-benzodioxane molecules with high enantiomeric excess. nih.gov For example, the mutants A225F and A225F/T103A of CALB have demonstrated high efficiency in the enantioselective hydrolysis of (R, S)-1,4-benzodioxane-2-carboxylic acid methyl ester. researchgate.net Optimal resolution has been achieved at specific temperatures and with the use of co-solvents, leading to high enantiomeric excess of the substrate. nih.gov

| Method | Catalyst/Enzyme | Substrate/Precursor | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Asymmetric Intramolecular O-Arylation | Palladium with chiral monophosphorus ligands | Halogenated aromatic hydrocarbons with chiral alcohol groups | High yields and excellent enantioselectivity in forming quaternary stereocenters. | nih.govmdpi.com |

| Iridium-Catalyzed Asymmetric Hydrogenation | Iridium catalysts | 1,4-Benzodioxane compounds | Effective for producing chiral 1,4-benzodioxane derivatives. | nih.gov |

| Enzymatic Kinetic Resolution | Engineered Candida antarctica lipase B (e.g., A225F, A225F/T103A) | Racemic 1,4-benzodioxane-2-carboxylic acid methyl ester | High enantiomeric excess (e.g., e.e.s 97%) achieved under optimized conditions. | nih.govresearchgate.net |

Microwave irradiation and sonication have emerged as valuable techniques to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. These energy sources have been successfully applied to the synthesis of scaffolds related to 1,4-benzodioxin-2(3H)-one.

Microwave-assisted synthesis has been effectively used for the preparation of various heterocyclic compounds, including those with a 1,4-oxazine core. For instance, a highly efficient synthesis of substituted benzo mdpi.comresearchgate.netoxazin-3-ones has been reported under microwave irradiation via a Smiles rearrangement. Reactions that typically require several hours under conventional conditions were completed within minutes, yielding moderate to excellent yields. Similarly, microwave-assisted Suzuki coupling reactions have been employed in the synthesis of 1,4-benzodiazepine-2,5-dione libraries, demonstrating the utility of this technology in multi-step synthetic sequences. nih.gov The direct interaction of microwaves with the reactant molecules leads to a rapid rise in temperature, which can significantly enhance reaction rates. researchgate.net

Sonication, the use of ultrasound to promote chemical reactions, has also found applications in the synthesis of related heterocyclic structures. Ultrasound-assisted Wittig reactions have been described for the efficient synthesis of 2-methoxy-6-alkyl-1,4-benzoquinones. researchgate.net The mechanical effects of sound waves, particularly the phenomenon of acoustic cavitation and bubble collapse, create localized "hot spots" with intense compressional heating, which can drive chemical reactions. beilstein-journals.org This method can sometimes lead to different product selectivities compared to conventional methods. beilstein-journals.org

| Technique | Reaction Type | Synthesized Scaffold | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Smiles Rearrangement | Benzo mdpi.comresearchgate.netoxazin-3-ones | Reduced reaction times (minutes vs. hours), high to excellent yields. | |

| Microwave-Assisted Synthesis | Suzuki Coupling | 1,4-Benzodiazepine-2,5-diones | Facilitates post-condensation modifications in library synthesis. | nih.gov |

| Sonication-Enhanced Synthesis | Wittig Reaction | 2-Methoxy-6-alkyl-1,4-benzoquinones | Short and efficient synthesis, enhancement of interfacial interactions. | researchgate.net |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. They offer a powerful strategy for the rapid construction of complex molecular scaffolds.

In the context of benzodioxin-related structures, one-pot multicomponent reactions have been developed for the synthesis of 3,4-dihydro-2H-benzo[b] mdpi.comresearchgate.netoxazines. arkat-usa.org This approach, utilizing substituted 2-aminophenols, benzaldehydes, and phenacyl bromides, can be performed under both conventional and microwave-assisted heating, with the latter significantly improving reaction efficiency. arkat-usa.org

Another innovative approach involves an electrochemically induced Diels-Alder reaction for the one-pot, regiospecific synthesis of highly functionalized 1,4-benzodioxin (B1211060) derivatives. nih.gov In this method, the anodic oxidation of pyrogallol (B1678534) derivatives generates unstable o-quinone heterodienes, which are then trapped in situ by enamine dienophiles through a regiospecific inverse-electron-demand Diels-Alder reaction. nih.gov This strategy allows for the introduction of variations in both cycloaddition partners, enabling the assembly of diverse libraries of these heterocyclic compounds under mild conditions. nih.gov

Spectroscopic and Analytical Characterization of 1,4 Benzodioxin 2 3h One, 7 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 1,4-Benzodioxin-2(3H)-one, 7-methyl- is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the dioxinone ring, and the protons of the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the ester carbonyl and the ether oxygen atoms, as well as the electron-donating nature of the methyl group.

The aromatic region would likely display signals for three protons on the benzene (B151609) ring. The proton at position 8 (H-8), being ortho to an oxygen atom, would appear as a doublet. The proton at position 6 (H-6) would likely appear as a doublet of doublets, and the proton at position 5 (H-5) would appear as a doublet. The methyl group at position 7 would introduce a singlet in the aliphatic region. The two protons of the methylene group at position 3 (H-3) are expected to appear as a singlet due to the adjacent carbonyl group.

Based on data from similar structures, the predicted ¹H NMR spectral data are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | ~6.8-7.0 | d | ~8.0-9.0 |

| H-6 | ~6.7-6.9 | dd | ~8.0-9.0, ~2.0-2.5 |

| H-8 | ~6.6-6.8 | d | ~2.0-2.5 |

| CH₂ (C-3) | ~4.6-4.8 | s | - |

| CH₃ (C-7) | ~2.2-2.4 | s | - |

Predicted data is based on the analysis of 1,4-Benzodioxin-2(3H)-one and its derivatives.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 1,4-Benzodioxin-2(3H)-one, 7-methyl-, nine distinct carbon signals are expected. The carbonyl carbon of the lactone would appear at the most downfield position. The quaternary carbons and the methine carbons of the aromatic ring would have characteristic chemical shifts influenced by their substitution pattern. The methylene carbon of the dioxinone ring and the methyl carbon would appear in the aliphatic region of the spectrum.

The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2) | ~165-170 |

| C-4a | ~145-150 |

| C-8a | ~140-145 |

| C-7 | ~130-135 |

| C-5 | ~120-125 |

| C-6 | ~118-123 |

| C-8 | ~115-120 |

| CH₂ (C-3) | ~65-70 |

| CH₃ (C-7) | ~20-25 |

Predicted data is based on the analysis of 1,4-Benzodioxin-2(3H)-one and its derivatives.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C-3, C-5, C-6, C-8, and the methyl group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For example, the protons of the methyl group (C-7) would show correlations to C-6, C-7, and C-8. The methylene protons (H-3) would show correlations to the carbonyl carbon (C-2) and the quaternary carbon C-4a.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of 1,4-Benzodioxin-2(3H)-one, 7-methyl- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone. Other significant absorptions would include C-O stretching vibrations of the ether and ester groups, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (lactone) | ~1750-1780 |

| C-O-C Stretch (ether & ester) | ~1200-1300 and ~1050-1150 |

| C-H Stretch (aromatic) | ~3000-3100 |

| C-H Stretch (aliphatic) | ~2850-3000 |

| C=C Stretch (aromatic) | ~1450-1600 |

Predicted data is based on the analysis of 1,4-Benzodioxin-2(3H)-one and its derivatives.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for 1,4-Benzodioxin-2(3H)-one, 7-methyl- would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₈O₃, MW = 164.16 g/mol ).

A characteristic fragmentation pathway for this type of compound involves the loss of a molecule of carbon monoxide (CO) from the lactone ring, followed by other fragmentations. The fragmentation pattern provides a fingerprint that can be used to confirm the structure.

| Ion | Predicted m/z | Identity |

| [M]⁺• | 164 | Molecular Ion |

| [M - CO]⁺• | 136 | Loss of carbon monoxide |

| [M - CO - CH₃]⁺ | 121 | Loss of CO and a methyl radical |

| [M - O=C=O]⁺• | 120 | Loss of carbon dioxide |

| [C₇H₇O]⁺ | 107 | Further fragmentation |

Predicted data is based on the analysis of 1,4-Benzodioxin-2(3H)-one and its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its exact mass with high accuracy. For 1,4-Benzodioxin-2(3H)-one, 7-methyl-, the molecular formula is C₉H₈O₃, which corresponds to a monoisotopic mass of 164.04734 Da. While HRMS data for various other 1,4-benzodioxane (B1196944) derivatives have been published, specific experimental HRMS data, including measured exact mass and fragmentation patterns for 1,4-Benzodioxin-2(3H)-one, 7-methyl-, are not detailed in the currently reviewed scientific literature. scirp.orgnih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification, quantification, and purity analysis of individual components in a mixture. clinicaterapeutica.itrsc.org An LC-MS method for 1,4-Benzodioxin-2(3H)-one, 7-methyl- would typically involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to facilitate ionization. nih.gov However, a specific, validated LC-MS method detailing parameters such as column type, mobile phase composition, flow rate, and resulting retention time for 1,4-Benzodioxin-2(3H)-one, 7-methyl- has not been found in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugation. The UV-Vis spectrum of 1,4-Benzodioxin-2(3H)-one, 7-methyl- is expected to show absorption bands characteristic of the substituted benzene ring system. Despite the availability of UV-Vis spectra for related benzodioxane structures, specific experimental data detailing the absorption maxima (λmax) and molar absorptivity for 1,4-Benzodioxin-2(3H)-one, 7-methyl- in a specified solvent are not available in the reviewed sources. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) within a compound, serving to confirm its empirical and molecular formula. For 1,4-Benzodioxin-2(3H)-one, 7-methyl-, with the molecular formula C₉H₈O₃, the theoretical elemental composition can be calculated. While published literature contains elemental analysis data for the parent compound and other derivatives, experimentally determined values for the 7-methyl derivative are not presently available. sci-hub.semdpi.com

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 65.85 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.91 |

| Oxygen | O | 15.999 | 3 | 47.997 | 29.24 |

| Total | 164.160 | 100.00 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of pharmaceutical and chemical compounds. A typical reverse-phase HPLC method for a compound like 1,4-Benzodioxin-2(3H)-one, 7-methyl- would likely utilize a C18 stationary phase with a mobile phase of acetonitrile and water. sielc.comsielc.com This technique separates the target compound from impurities, and the purity is determined by comparing the peak area of the main component to the total area of all observed peaks. While HPLC methods for numerous analogous 1,4-benzodioxane structures are well-documented, a specific analytical method with reported conditions and chromatograms for the purity assessment of 1,4-Benzodioxin-2(3H)-one, 7-methyl- is not described in the reviewed literature.

Chiral HPLC for Enantiopurity Determination

Chiral HPLC is a specialized chromatographic technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. This method is essential for determining the enantiomeric excess or enantiopurity of a chiral compound. koreascience.kr The molecule 1,4-Benzodioxin-2(3H)-one, 7-methyl- is achiral as it does not possess a stereocenter (chiral carbon atom). Therefore, it exists as a single structure, not as a pair of enantiomers. Consequently, Chiral HPLC is not an applicable technique for determining its enantiopurity.

Computational and Theoretical Investigations of 1,4 Benzodioxin 2 3h One, 7 Methyl

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental factors. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and thermochemistry of organic compounds. nih.govresearchgate.net The process involves optimizing the molecule's structure to find its lowest energy conformation, also known as the ground state geometry. For derivatives of the 1,4-benzodioxan scaffold, DFT calculations have been successfully used to estimate gas-phase enthalpies of formation. nih.gov

In a typical DFT study of 1,4-Benzodioxin-2(3H)-one, 7-methyl-, the initial step would be to build the 3D structure of the molecule. This structure is then subjected to geometry optimization using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)). nih.govmdpi.com The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. ajchem-a.com

Table 1: Representative Parameters from DFT Geometry Optimization Note: This table presents typical theoretical values for a molecule of this class as specific experimental data for 1,4-Benzodioxin-2(3H)-one, 7-methyl- is not available.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Expressed in Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | ~2-4 Debye |

| C=O Bond Length | The length of the carbonyl bond in the lactone ring. | ~1.21 Å |

| C-O-C Bond Angle | The angle within the ether linkage of the dioxinone ring. | ~110-115° |

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For a molecule like 1,4-Benzodioxin-2(3H)-one, 7-methyl-, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl group of the lactone ring.

Table 2: Interpretation of Frontier Molecular Orbital (FMO) Data

| Parameter | Symbol | Chemical Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to the molecule's electron-donating ability (ionization potential). Higher energy indicates a better electron donor. |

| LUMO Energy | ELUMO | Related to the molecule's electron-accepting ability (electron affinity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules, particularly in the context of noncovalent interactions. nih.govbohrium.com It is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. The MESP provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com

For 1,4-Benzodioxin-2(3H)-one, 7-methyl-, the MESP would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms, especially the carbonyl oxygen. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. nih.gov

Positive Regions (Blue): Typically found around the hydrogen atoms of the benzene ring.

Neutral Regions (Green): Areas with intermediate potential.

MESP analysis is crucial for predicting how a molecule will interact with biological targets, such as receptors or enzymes, as the initial recognition is often governed by electrostatic complementarity. chemrxiv.org

Molecular Modeling and Docking Studies of 1,4-Benzodioxinone Scaffolds

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule (a ligand) when bound to another (a receptor or protein). These methods are essential in drug discovery and materials science.

The 1,4-benzodioxane (B1196944) scaffold is a key component in a class of inhibitors targeting the Filamentous temperature-sensitive protein Z (FtsZ). nih.govnih.gov FtsZ is an essential bacterial protein involved in cell division, making it a promising target for novel antibiotics. mdpi.commdpi.com

Molecular docking studies have been employed to investigate how benzodioxane-based inhibitors bind to FtsZ. nih.gov These studies place the ligand into the protein's binding site and calculate a "docking score," which estimates the binding affinity. The results reveal key interactions that stabilize the protein-ligand complex. For benzodioxane-benzamide inhibitors, modeling has shown that:

The 2,6-difluorobenzamide (B103285) portion typically forms crucial hydrogen bonds within the binding site. nih.gov

The 1,4-benzodioxane moiety fits into a narrow and highly hydrophobic subpocket of the FtsZ protein, forming essential hydrophobic interactions. nih.gov

These computational models are vital for structure-activity relationship (SAR) studies, allowing researchers to rationally design more potent and selective inhibitors by modifying the scaffold to enhance these key interactions. nih.gov

Table 3: Example of Key Interactions in Protein-Ligand Docking of a Benzodioxane Scaffold with FtsZ Note: This table is a generalized representation based on studies of benzodioxane-benzamide inhibitors.

| Ligand Moiety | Interaction Type | Potential Interacting Residues in FtsZ |

|---|---|---|

| 1,4-Benzodioxane Ring | Hydrophobic Interactions | Val, Leu, Ile, Met |

| Benzamide Group | Hydrogen Bonding | Asp, Gly, Thr |

| Aromatic Rings | π-π Stacking | Phe, Tyr |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. Understanding the conformational preferences and the energy barriers between different conformers is crucial, as a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site. nih.gov

Reaction Chemistry and Mechanistic Studies of 1,4 Benzodioxin 2 3h One, 7 Methyl

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ringscielo.br

Regioselectivity in Halogenation (e.g., Bromination)scielo.br

While specific studies on the 7-methyl derivative are not extensively documented, the halogenation of the parent compound, 1,4-benzodioxin-2(3H)-one, provides significant insight. In electrophilic bromination, the ether oxygen at position 4 directs incoming electrophiles to positions 3 (part of the lactone ring) and 5. The ether oxygen at position 1 directs towards position 2 (also in the lactone ring). The carbonyl group of the lactone is a deactivating group and directs meta, to positions 6 and 8. The most significant directing influence comes from the ether oxygens, which are activating ortho, para-directors.

For the parent compound, electrophilic bromination with N-bromosuccinimide (NBS) in the dark (electrophilic conditions) predominantly yields the 7-bromo isomer. sci-hub.se This suggests that the electronic directing effects favor substitution at this position.

For the 7-methyl derivative, the existing methyl group, an activating ortho, para-director, would be expected to direct incoming electrophiles to positions 6 and 8. The ether oxygen at position 4 directs to position 5. Therefore, in an electrophilic halogenation reaction on 1,4-Benzodioxin-2(3H)-one, 7-methyl-, substitution would be anticipated to occur at positions 5, 6, or 8, depending on the precise reaction conditions and the interplay of steric and electronic factors.

Influence of Reaction Conditions on Isomer Ratios (e.g., Photolytic vs. Electrophilic)scielo.br

Reaction conditions have a profound impact on the regiochemical outcome of halogenation. Research on the unsubstituted 1,4-benzodioxin-2(3H)-one demonstrates a clear divergence in product distribution between electrophilic and photolytic (free-radical) conditions. sci-hub.se

Under electrophilic conditions (NBS in the dark), bromination favors the 7-position. Conversely, under photolytic conditions, which promote a free-radical mechanism, the major product is the 6-bromo isomer. sci-hub.se This shift in regioselectivity highlights the different mechanisms at play. Electrophilic substitution is governed by the electronic directing effects of the substituents on the aromatic ring, while free-radical substitution follows a different pathway that can be influenced by factors like radical stability.

This suggests that the halogenation of the 7-methyl derivative would also produce different isomer ratios depending on whether an electrophilic or photolytic pathway is employed.

Table 1: Regioselectivity in Bromination of 1,4-Benzodioxin-2(3H)-one

| Reaction Condition | Mechanism | Major Isomer | Reference |

|---|---|---|---|

| NBS, Dark | Electrophilic Aromatic Substitution | 7-bromo-1,4-benzodioxin-2(3H)-one | sci-hub.se |

| NBS, Light | Free-Radical Substitution | 6-bromo-1,4-benzodioxin-2(3H)-one | sci-hub.se |

Reactions Involving the Lactone Moiety

The lactone ring in 1,4-Benzodioxin-2(3H)-one, 7-methyl- is a cyclic ester and is susceptible to nucleophilic acyl substitution reactions. These reactions typically involve the opening of the lactone ring. Common reactions include:

Hydrolysis: In the presence of acid or base, the lactone can be hydrolyzed to form the corresponding (2-hydroxy-4-methylphenoxy)acetic acid.

Aminolysis: Reaction with amines can open the lactone ring to form amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester functionality to a diol.

These reactions provide a pathway to a variety of derivatives where the core dioxinone ring system has been opened. sci-hub.se

Ring-Opening and Ring-Contraction/Expansion Reactions of the Dioxinone Ring

Beyond simple nucleophilic attack at the carbonyl carbon, the dioxinone ring can undergo more complex transformations. As mentioned, reactions involving the opening of the lactone moiety are well-documented for the parent system. sci-hub.se These ring-opening reactions are fundamental to the derivatization of this class of compounds, converting the heterocyclic system into a substituted phenoxyacetic acid derivative.

While ring-contraction or expansion reactions are less common for this specific scaffold, such transformations are known in heterocyclic chemistry, often promoted by photochemical methods or specific reagents designed to induce skeletal rearrangements.

Derivatization and Functionalization Strategies on Side Chains

The primary side chain on 1,4-Benzodioxin-2(3H)-one, 7-methyl- is the methyl group itself. This group offers several possibilities for further functionalization:

Free-Radical Halogenation: The benzylic protons of the methyl group can be substituted with halogens (e.g., bromine) using reagents like N-bromosuccinimide under UV light. This would yield a 7-(bromomethyl) derivative, which is a versatile intermediate for introducing other functional groups via nucleophilic substitution.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This would form 1,4-Benzodioxin-2(3H)-one-7-carboxylic acid, opening up further derivatization possibilities via amide or ester formation.

Mechanistic Insights into Enzyme Inhibition and Receptor Interactions (Non-Clinical)

The 1,4-benzodioxin (B1211060) and related 1,4-benzodioxane (B1196944) scaffolds are present in many biologically active compounds, and their derivatives have been studied as inhibitors of various enzymes and as ligands for receptors. scielo.brnih.govnih.govresearchgate.net

Enzyme Inhibition: Derivatives of the 1,4-benzodioxan scaffold have shown inhibitory activity against enzymes such as monoamine oxidase B (MAO-B), α-glucosidase, and acetylcholinesterase. scielo.brnih.govnih.gov The mechanism of inhibition often involves the compound binding to the active site of the enzyme, with the benzodioxin portion acting as a key structural anchor. Molecular docking studies suggest that the oxygen atoms of the dioxin ring can form crucial hydrogen bonds or other interactions with amino acid residues in the enzyme's active site. nih.gov The 7-methyl substituent could influence this binding through steric effects or by altering the electronic properties of the aromatic ring, potentially enhancing or diminishing the inhibitory activity.

Receptor Interactions: The 1,4-benzodioxane framework is a known template for ligands of various receptors, including nicotinic acetylcholine (B1216132) and α-adrenoreceptors. researchgate.netnih.gov The specific stereochemistry and substitution pattern on the benzodioxane ring are often critical for high-affinity binding. For instance, studies on 7-substituted 1,4-benzodioxanes have shown that modifications at this position can significantly impact affinity and efficacy at nicotinic receptors. nih.gov The 7-methyl group in 1,4-Benzodioxin-2(3H)-one, 7-methyl- would similarly be expected to play a role in defining the compound's potential interactions with receptor binding pockets.

Lipoxygenase Inhibition Mechanisms

Compounds containing the 1,4-benzodioxane scaffold have been identified as potential inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. rsc.org Inhibition of this pathway is a therapeutic strategy for inflammatory conditions such as asthma and rheumatoid arthritis. rsc.org

The primary mechanism of inhibition for related dual inhibitors of cyclooxygenase (COX) and 5-LOX, such as licofelone, involves interference with the 5-lipoxygenase-activating protein (FLAP). FLAP is a nuclear membrane protein that binds arachidonic acid and presents it to 5-LOX, an essential step for leukotriene synthesis. By interacting with FLAP, these inhibitors prevent the translocation of 5-LOX from the cytosol to the nuclear membrane, thereby blocking the synthesis of its products. In addition to this primary mechanism, some compounds may also exhibit weak, direct inhibitory actions on the 5-LOX enzyme itself by interacting with its catalytic domain.

Table 1: 5-Lipoxygenase Inhibitory Activity of Structurally Related Compounds

| Compound | IC₅₀ Value | Reference Compound |

|---|

Note: Data represents related compounds, not 1,4-Benzodioxin-2(3H)-one, 7-methyl- specifically, to illustrate the potential inhibitory concentrations of the structural class. researchgate.net

Interactions with Bacterial Targets (e.g., FtsZ, FabH, CrtN)

Derivatives of 1,4-benzodioxane have emerged as a promising class of antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial and highly conserved prokaryotic protein that is a homolog of eukaryotic tubulin. nih.gov It plays an essential role in bacterial cell division by polymerizing at the mid-cell to form the "Z-ring," which acts as a scaffold for the assembly of the division machinery (the divisome). nih.gov

The mechanism of action for benzodioxane-based inhibitors involves the disruption of FtsZ assembly. By binding to FtsZ, these compounds can either inhibit its polymerization or hyper-stabilize the resulting polymers, leading to dysfunctional Z-ring formation. mdpi.com This interference with the cell division process ultimately results in cell filamentation, lysis, and bacterial death. nih.gov Research on 7-substituted 1,4-benzodioxane compounds linked to a 2,6-difluorobenzamide (B103285) moiety has demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. nih.govnih.gov Computational studies have helped to elucidate the structural requirements for binding to FtsZ, highlighting the importance of substitutions on the benzodioxane ring for potent inhibition.

Table 2: Antimicrobial Activity of Benzodioxane-Benzamide FtsZ Inhibitors

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|

Note: The table shows data for potent 7-substituted 1,4-benzodioxane derivatives to demonstrate the antimicrobial potential of this class of FtsZ inhibitors. nih.gov

Antioxidant Activity Mechanisms (e.g., Free Radical Scavenging)

The 1,4-benzodioxane moiety is present in various natural and synthetic compounds that exhibit significant antioxidant properties. The primary mechanism underlying this activity is free radical scavenging. These compounds can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating the damaging chain reactions of oxidation.

The antioxidant capacity of benzodioxane derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net In this test, the ability of the compound to bleach the purple-colored DPPH radical solution is measured spectrophotometrically, with a stronger bleaching effect indicating higher scavenging activity. Another mechanism is the inhibition of superoxide (B77818) anion (O₂•⁻) release from cells like human polymorphonuclear leukocytes (PMNLs), which prevents the formation of other harmful ROS. nih.gov The presence of hydroxyl or methoxy (B1213986) groups on the aromatic rings of these structures can significantly influence their antioxidant potential.

Table 3: Antioxidant Activity of a Benzodioxane-based Hydrazone

| Compound | Assay | IC₅₀ Value |

|---|

Note: Data for a related benzodioxane derivative is provided to illustrate the antioxidant capacity found within this structural class.

Derivatives and Analogues of 1,4 Benzodioxin 2 3h One, 7 Methyl

Synthesis of Substituted 1,4-Benzodioxin-2(3H)-one Analogues

The synthesis of analogues of 1,4-benzodioxin-2(3H)-one can be broadly categorized by the position of the modification: substitutions on the aromatic nucleus or alterations to the heterocyclic dioxinone ring.

The aromatic ring of the 1,4-benzodioxin-2(3H)-one system is a prime target for substitution to modulate the molecule's physicochemical properties and biological activity. Various synthetic strategies have been employed to introduce a range of functional groups.

Direct electrophilic substitution on the parent 1,4-benzodioxin-2(3H)-one ring provides a route to halogenated and nitrated derivatives. For instance, the bromination of the parent lactone with N-bromosuccinimide (NBS) can yield different isomers depending on the reaction conditions. sci-hub.se Under electrophilic conditions, the reaction predominantly yields 7-bromo-1,4-benzodioxin-2(3H)-one, while photolytic conditions favor the formation of the 6-bromo isomer. sci-hub.se Similarly, nitration of the parent compound using standard procedures can produce a mixture of 6-nitro and 7-nitro-1,4-benzodioxin-2(3H)-one. sci-hub.se

Alternatively, substituted analogues can be constructed from appropriately functionalized starting materials. A versatile approach begins with substituted catechols or other precursors, allowing for greater diversity in the final products. For example, a library of 1,4-benzodioxane-6-carboxylic acid amide analogues has been synthesized starting from gallic acid. scirp.orgscirp.org This multi-step synthesis involves initial formation of a substituted benzodioxane ring, followed by functionalization of the carboxylic acid group into various amides. scirp.orgscirp.org Another key intermediate is 2,3-dihydro-1,4-benzodioxin-6-amine, which can be derivatized to introduce complex side chains. One study reports the synthesis of N-(2,3-dihydrobenzo sci-hub.seresearchgate.net-dioxin-6-yl)-4-methylbenzenesulfonamide, which is then further alkylated to produce a series of acetamide (B32628) derivatives, showcasing the introduction of sulfonamide and amide functionalities onto the aromatic ring. scielo.br

The table below summarizes various substituents that have been introduced onto the aromatic ring of the 1,4-benzodioxinone scaffold.

Table 1: Examples of Substituents on the Aromatic Ring of 1,4-Benzodioxinone Analogues

| Position | Substituent | Synthetic Method/Precursor | Reference(s) |

|---|---|---|---|

| 6 | Bromo (-Br) | Photolytic bromination of parent lactone | sci-hub.se |

| 7 | Bromo (-Br) | Electrophilic bromination of parent lactone | sci-hub.se |

| 6 | Nitro (-NO₂) | Nitration of parent lactone | sci-hub.se |

| 7 | Nitro (-NO₂) | Nitration of parent lactone | sci-hub.se |

| 6 | Carboxylic Acid Amides | Synthesis from gallic acid | scirp.orgscirp.org |

| 6 | Sulfonamide-Acetamides | Derivatization of 2,3-dihydro-1,4-benzodioxin-6-amine | scielo.br |

Modifications to the heterocyclic portion of the 1,4-benzodioxin-2(3H)-one scaffold, specifically at the C-2 and C-3 positions, can significantly impact the molecule's conformation and receptor interactions.

The C-2 position, being a methylene (B1212753) group in the parent structure, can be substituted to introduce stereocenters and additional functional groups. Syntheses starting from functionalized precursors allow for the introduction of substituents at this position. For example, chiral 2-alkylaminomethylbenzodioxans have been synthesized, demonstrating that the C-2 position is accessible for substitution. mdpi.com Photochemical applications have utilized benzodioxinone derivatives with gem-diphenyl substitution at the C-2 position, such as in 2,2-diphenyl-4H-benzo[d] sci-hub.senih.govdioxin-4-one, to generate reactive ketene (B1206846) intermediates. acs.org

The C-3 position is part of the lactone carbonyl group. Modifications here often involve creating exocyclic double bonds. A naturally occurring secondary metabolite, 3-methylidene-6-methoxy-1,4-benzodioxin-2-one, isolated from the fungus Mycosphaerella ligulicola, features a methylidene group at the C-3 position, representing a departure from the typical ketone functionality. sci-hub.se

Table 2: Modifications at the C-2 and C-3 Positions of the Dioxinone Ring

| Position | Modification | Example Compound | Reference(s) |

|---|---|---|---|

| C-2 | Alkylaminomethyl | Chiral 2-Alkylaminomethylbenzodioxans | mdpi.com |

| C-2 | gem-Diphenyl | 2,2-Diphenyl-4H-benzo[d] sci-hub.senih.govdioxin-4-one | acs.org |

| C-3 | Methylidene (=CH₂) | 3-Methylidene-6-methoxy-1,4-benzodioxin-2-one | sci-hub.se |

Hybrid Molecules Incorporating the 1,4-Benzodioxinone Scaffold with Other Heterocycles

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, improved selectivity, or a novel mechanism of action. nih.govmdpi.commdpi.com The 1,4-benzodioxinone scaffold has been successfully incorporated into hybrid structures with other heterocyclic systems known for their biological activities.

One example involves the synthesis of 1,4-benzodioxan-substituted chalcones. nih.gov In this work, the 2,3-dihydrobenzo[b] sci-hub.seresearchgate.netdioxin-6-yl moiety was used as a building block to create a series of chalcones, which are known for their diverse pharmacological effects. The synthesis involves the Claisen-Schmidt condensation of 6-acetyl-2,3-dihydro-1,4-benzodioxin with various substituted benzaldehydes. The resulting hybrid molecules merge the structural features of benzodioxane with the α,β-unsaturated ketone system of chalcones. nih.gov

Table 3: Examples of Hybrid Molecules Based on the 1,4-Benzodioxinone Scaffold

| Linked Heterocycle/Scaffold | Linkage Type | Example Hybrid Structure | Reference(s) |

|---|---|---|---|

| Chalcone (B49325) | Direct fusion via prop-2-en-1-one linker | (E)-3-(2,3-dihydrobenzo[b] sci-hub.seresearchgate.netdioxin-6-yl)-1-phenylprop-2-en-1-one | nih.gov |

| Phenylacetamide | Sulfonamide-acetamide linker | 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide | scielo.br |

Structure-Activity Relationship (SAR) Expansion to Novel Analogues

The exploration of derivatives and analogues is fundamental to establishing structure-activity relationships (SAR), which guide the design of more potent and selective compounds. While detailed SAR studies specifically for 7-methyl-1,4-benzodioxin-2(3H)-one are limited, valuable insights can be drawn from studies on the closely related 1,4-benzodioxan scaffold, which often serves as a template for α1-adrenoreceptor antagonists. nih.govnih.gov

In studies of 1,4-benzodioxan-related compounds, the nature and position of substituents on the aromatic ring and the stereochemistry of other parts of the molecule are critical for receptor affinity and selectivity. For example, in a series of 4-phenylchroman analogues related to the benzodioxan prototype WB4101, the introduction of a carbonyl moiety and the cis/trans relationship between substituents were found to significantly alter the potency and selectivity profile at α1-adrenoreceptor subtypes (α1A, α1B, α1D). nih.gov Computational studies, including 2D and 3D-QSAR analyses and docking simulations, have suggested that factors such as the number of heteroatoms and passive membrane diffusion are important for enhancing α1D-adrenoreceptor affinity. nih.gov These findings highlight that polar, electrostatic, and hydrophobic effects of substituents on the phenoxy terminal govern ligand binding. nih.gov

The SAR of hybrid molecules has also been investigated. In the case of 1,4-benzodioxan-substituted chalcones evaluated as inhibitors of human monoamine oxidase B (hMAO-B), substitutions on the second phenyl ring of the chalcone moiety dramatically influenced inhibitory activity. nih.gov For instance, the compound (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] sci-hub.seresearchgate.netdioxin-6-yl)prop-2-en-1-one was identified as the most potent inhibitor, with an IC50 value of 0.026 µM and high selectivity. nih.gov This indicates that the electronic and steric properties of substituents on the linked pharmacophore are key determinants of activity.

Expanding these principles to novel analogues of 1,4-benzodioxin-2(3H)-one, 7-methyl-, would involve a systematic variation of substituents at all available positions. This includes:

Aromatic Ring: Exploring a wide range of electron-donating and electron-withdrawing groups at positions 5, 6, and 8 to probe electronic and steric requirements for target binding.

Dioxinone Ring: Introducing substituents at C-2 to explore conformational effects and potential new interaction points. Altering the C-3 carbonyl, for instance, to an oxime or hydrazone, could also lead to novel activities.

Hybrid Scaffolds: Systematically varying the nature of the linked heterocycle and the linker connecting it to the benzodioxinone core to optimize interactions with multiple binding sites or to modulate pharmacokinetic properties.

By integrating these synthetic modifications with biological evaluation and computational modeling, a comprehensive SAR can be developed, paving the way for the discovery of novel and potent agents based on the 1,4-benzodioxin-2(3H)-one scaffold.

Occurrence and Relevance of the 1,4 Benzodioxinone Scaffold in Natural Products

Biosynthetic Pathways of Related 1,4-Benzodioxane (B1196944)/Benzodioxin Lignan (B3055560) Natural Productsnih.govnih.gov

The biosynthesis of lignans (B1203133), a major class of phenylpropanoid dimers, is a testament to the elegant efficiency of plant secondary metabolism. researchgate.net These compounds originate from relatively simple phenylpropanoid units that undergo coupling to form a diverse array of scaffolds. researchgate.net The formation of the 1,4-benzodioxane and related dioxinone structures within these lignans is a fascinating process rooted in oxidative chemistry.

Oxidative Dimerization of Phenylpropanoid Unitsresearchgate.net

The cornerstone of lignan biosynthesis is the oxidative dimerization of two phenylpropanoid units. researchgate.netrsc.org This process begins with monolignols, such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are derived from the amino acid phenylalanine. rsc.orgfrontiersin.org One-electron oxidation of the phenolic hydroxyl group of these monolignols, often catalyzed by peroxidase enzymes and hydrogen peroxide, generates phenoxy radicals. rsc.orgusda.govmdpi.com

These radicals are resonance-stabilized and can couple at various positions. The formation of the 1,4-benzodioxane ring, characteristic of many neolignans, occurs through a specific type of coupling. For instance, the proposed biosynthesis of many 1,4-benzodioxane lignans involves the oxidative cross-coupling of a phenylpropanoid unit, like coniferyl alcohol, with a suitable phenolic partner. researchgate.netresearchgate.net This reaction typically involves the formation of a bond between the β-position of the side chain of one unit and the phenoxy oxygen of the other, followed by an intramolecular attack to form the six-membered dioxane ring. rsc.org This biomimetic pathway, involving the oxidative coupling of phenoxy units, is a well-researched route for the synthesis of 1,4-benzodioxane lignans. rsc.org

Other Biosynthetic Routes to Dioxinone/Dioxane Scaffolds

While oxidative dimerization is the principal route, nature employs various strategies to achieve structural diversity. The 1,4-benzodioxinone scaffold itself, characterized by a carbonyl group within the dioxane ring, can be considered a subsequent modification of a lignan-type precursor. These modifications often involve further oxidation, cyclization, and rearrangement reactions catalyzed by specific enzymes.

Additionally, some natural products containing a 1,4-dioxane (B91453) ring may arise from pathways that are not strictly defined as lignan biosynthesis. For example, intramolecular cyclization of appropriately substituted precursors can lead to the formation of this heterocyclic system. nih.govresearchgate.net The enzymatic machinery within different plant species has evolved to produce a wide array of specialized metabolites, and it is plausible that alternative, less-common pathways contribute to the pool of natural dioxinone and dioxane-containing compounds. researchgate.netresearchgate.netfrontiersin.org

Structural Diversity and Isolation of Natural Substances Containing the 1,4-Benzodioxinone/Dioxane Nucleusnih.govnih.govresearchgate.net

The 1,4-benzodioxane and benzodioxinone scaffolds are present in a wide variety of natural products, showcasing nature's chemical creativity. nih.govresearchgate.netnih.govrsc.org These compounds, often classified as lignans or neolignans, have been isolated from numerous plant families and exhibit a broad spectrum of biological activities. nih.govrsc.orgnih.govnih.gov

Lignan-derived 1,4-benzodioxane natural products are found in various parts of plants, including seeds, stems, roots, and leaves. mdpi.com The structural diversity within this class is vast, arising from different substitution patterns on the aromatic rings, variations in the side-chain structure, and diverse stereochemistry. researchgate.net This diversity extends to different subclasses, such as flavonolignans (e.g., silybin), coumarinolignans, and stilbenolignans, where the benzodioxane-containing phenylpropanoid is coupled to another type of phenolic molecule. researchgate.net

The isolation of these compounds from biological material is a critical step in their study and typically involves a series of extraction and chromatographic techniques. rsc.org Initial extraction from the plant source is often performed with organic solvents of varying polarity. The resulting crude extract is then subjected to various chromatographic methods, such as column chromatography (CC), medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC), to separate the complex mixture and isolate the pure compounds. rsc.org

Below is a table highlighting some natural products that feature the 1,4-benzodioxane nucleus.

| Compound Name | Sub-class | Natural Source(s) |

| Silybin | Flavonolignan | Silybum marianum (Milk Thistle) |

| Eusiderin A | Neolignan | Eusideroxylon zwageri |

| Americanin A | Neolignan | Phytolacca americana (Pokeweed) |

| Cadensin G | Neolignan | Psorospermum febrifugum |

| Cleomiscosin A | Coumarinolignan | Cleome viscosa |

| Aiphanol | Stilbenolignan | Aiphanes aculeata |

| Princepin | Neolignan | Vitex glabrata |

| Isoamericanoic acid B | Neolignan | Acer tegmentosum |

Future Research Directions for 1,4 Benzodioxin 2 3h One, 7 Methyl

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for substituted 1,4-benzodioxin-2(3H)-ones often rely on multi-step procedures that can be inefficient and lack atom economy. Future research should prioritize the development of more streamlined and sustainable synthetic methodologies.

One promising avenue is the adaptation of existing methods for related compounds. For instance, the synthesis of 7-bromo-1,4-benzodioxin-2(3H)-one has been achieved through the bromination of the parent lactone. sci-hub.se A similar electrophilic aromatic substitution approach could be explored for the introduction of a methyl group at the 7-position, potentially using reagents like methyl iodide in the presence of a suitable Lewis acid. However, regioselectivity can be a challenge in such reactions, and thus, developing methods that offer precise control over the position of substitution is crucial.

Furthermore, the use of modern synthetic techniques could significantly enhance efficiency. Microwave-assisted organic synthesis (MAOS) has been successfully employed to produce the related compound 7-methyl-benzo[b] unimi.itnih.govdioxepin-3-one, dramatically reducing reaction times and improving yields. researchgate.net Investigating the application of microwave irradiation to the synthesis of 1,4-Benzodioxin-2(3H)-one, 7-methyl- could lead to the development of rapid and high-yielding protocols.

Key areas for exploration in synthetic route development include:

Direct C-H Methylation: Investigating transition-metal catalyzed C-H activation and methylation of the 1,4-benzodioxin-2(3H)-one core.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and facilitate scale-up of the synthesis.

Biocatalysis: Exploring the use of enzymes to catalyze key steps in the synthesis, potentially offering high stereoselectivity and milder reaction conditions.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Electrophilic Aromatic Substitution | Utilizes readily available starting materials. | Poor regioselectivity, generation of isomeric byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields. | Requires specialized equipment, optimization of reaction conditions. |

| Transition-Metal Catalysis | High regioselectivity, potential for direct C-H functionalization. | Catalyst cost and sensitivity, optimization of ligands. |

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of 1,4-Benzodioxin-2(3H)-one, 7-methyl- is essential for optimizing existing protocols and discovering new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms at a molecular level.

For synthetic reactions, detailed kinetic studies can provide insights into the reaction order, activation energies, and the nature of the rate-determining step. The identification of reaction intermediates through spectroscopic techniques such as in-situ NMR and IR spectroscopy would be invaluable. For example, in the context of electrophilic substitution, understanding the relative stability of sigma complexes formed at different positions of the aromatic ring can explain the observed regioselectivity.

The influence of the 7-methyl group on the electronic properties and reactivity of the benzodioxinone scaffold is a key area for investigation. The electron-donating nature of the methyl group is expected to activate the aromatic ring towards electrophilic attack and may influence the stability of reaction intermediates. Spectroscopic and computational methods can be used to probe these electronic effects.

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of 1,4-Benzodioxin-2(3H)-one, 7-methyl- is another fertile ground for future research. The presence of multiple functional groups—the lactone, the ether linkages, and the substituted aromatic ring—offers a rich landscape for chemical transformations.

The lactone ring is a key functional group that can undergo various reactions. Ring-opening reactions under acidic or basic conditions could provide access to a range of (2-hydroxy-4-methylphenoxy)acetic acid derivatives. These derivatives could serve as building blocks for the synthesis of more complex molecules. Furthermore, the carbonyl group of the lactone could be a target for nucleophilic attack, leading to the formation of a variety of addition products.

The aromatic ring, activated by the 7-methyl group, is susceptible to further electrophilic substitution reactions. Investigating reactions such as nitration, halogenation, and acylation could lead to a diverse library of 7-methyl substituted 1,4-benzodioxin-2(3H)-one derivatives with potentially interesting biological or material properties. The reactivity of the dioxinone ring itself, particularly its potential for cycloaddition reactions, also warrants investigation. researchgate.net

Computational Predictions for Novel Analogues and Their Interactions

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. In the context of 1,4-Benzodioxin-2(3H)-one, 7-methyl-, computational methods can be employed to predict the properties of novel analogues and to understand their potential interactions with biological targets.

Table 2: Potential Biological Targets for 1,4-Benzodioxin-2(3H)-one, 7-methyl- Analogues

| Target Class | Rationale |

|---|---|

| Adrenergic Receptors | The 1,4-benzodioxane (B1196944) scaffold is a known pharmacophore for adrenergic receptor ligands. nih.govnih.gov |

| Serotonin (B10506) Receptors | Some benzodioxane derivatives have shown activity at serotonin receptors. nih.gov |

| Enzymes (e.g., MAO-B) | Chalcones containing the 1,4-benzodioxan moiety have been identified as inhibitors of monoamine oxidase B. nih.gov |

By systematically modifying the structure of 1,4-Benzodioxin-2(3H)-one, 7-methyl- in silico, it is possible to generate a virtual library of novel analogues. Quantum mechanical calculations can then be used to predict their electronic properties, such as their molecular electrostatic potential and frontier molecular orbital energies, which can provide insights into their reactivity and potential for intermolecular interactions.

Molecular docking studies can be used to predict the binding modes and affinities of these novel analogues to various biological targets. The 1,4-benzodioxane scaffold is present in a number of biologically active compounds, and computational screening could help to identify which, if any, of the 7-methyl-1,4-benzodioxin-2(3H)-one analogues are likely to exhibit interesting pharmacological activity. rjpbr.comnih.gov For example, derivatives of the related 1,4-benzodioxan have been investigated as inhibitors of monoamine oxidase B and as ligands for adrenergic and serotonin receptors. nih.govnih.govnih.gov

Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of these analogues in complex environments, such as in the active site of an enzyme or in a lipid bilayer. This can provide a more realistic picture of their interactions and can help to rationalize their biological activity. The insights gained from these computational studies can then be used to guide the synthesis and experimental evaluation of the most promising candidates, thereby saving time and resources.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Benzodioxin-2(3H)-one, 7-methyl-?

- Methodology : The compound can be synthesized via oxidation or reduction reactions using common reagents. For example:

- Oxidation : Use potassium permanganate (KMnO₄) in acidic or neutral conditions to oxidize precursor alcohols or amines to ketones .

- Reduction : Employ lithium aluminum hydride (LiAlH₄) to reduce carbonyl groups in intermediates, ensuring inert atmospheres (e.g., argon) and controlled temperatures (0–25°C) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.

Q. How can structural elucidation of 1,4-Benzodioxin-2(3H)-one, 7-methyl- be performed?

- Techniques :

- X-ray Crystallography : Use SHELX software for small-molecule refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopy :

- NMR : Assign peaks for methyl groups (δ ~2.5 ppm in H NMR) and carbonyl signals (δ ~170 ppm in C NMR).

- IR : Confirm the lactone carbonyl stretch (~1750 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

- Validation : Compare data with structurally similar compounds like Benzo[b][1,4]dioxin-2(3H)-one (CAS 4385-48-2) for consistency .

Q. What analytical methods ensure purity and stability of the compound?

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases.

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) via LC-MS/MS .

Advanced Research Questions

Q. How can oxidative stability studies be designed for 1,4-Benzodioxin-2(3H)-one, 7-methyl-?

- Experimental Design :

- Antioxidant Screening : Test compounds like BHT (butylated hydroxytoluene) or TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) at 0.01–10 mM concentrations in buffer solutions to inhibit radical-mediated degradation .

- ROS Scavenging Assays : Quantify hydroxyl radicals (•OH) via electron paramagnetic resonance (EPR) or fluorometric probes.

Q. How to resolve contradictions in analytical data across different research groups?

- Case Example : Discrepancies in reported melting points (e.g., 48–49°C vs. 81–82°C for related compounds) may arise from polymorphic forms or impurities .

- Resolution Strategy :

- Reproducibility Checks : Standardize recrystallization solvents (e.g., ethanol vs. dichloromethane).

- Advanced Characterization : Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvates .

Q. What methodologies assess the compound’s interaction with biological macromolecules?

- DNA Adduct Studies :

- PFBHA Derivatization : Treat DNA with pentafluorobenzyl hydroxylamine (PFBHA) to stabilize adducts, followed by LC-MS/MS quantification .

- Mitochondrial vs. Nuclear DNA : Isolate mitochondrial DNA via differential centrifugation and compare adduct levels (e.g., 2-fold higher in mitochondrial DNA) .

- Protein Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to receptors (e.g., neurotransmitter targets) .

Key Research Findings

- Structural Insights : The lactone ring in 1,4-Benzodioxin-2(3H)-one derivatives is planar, with bond angles consistent with aromatic stabilization .

- Biological Relevance : Methyl substitution at position 7 enhances metabolic stability compared to unsubstituted analogs, as shown in mitochondrial DNA adduct studies .

- Analytical Challenges : Artifacts in oxidation studies (e.g., MDA adducts) require rigorous protocol standardization to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.